DAS-5-oCRBN

PROTAC c-Src degradation DC50

Traditional c-Src inhibitors fail to eliminate non-catalytic scaffolding functions, creating ambiguity in signal transduction studies. DAS-5-oCRBN solves this through complete proteasomal degradation of c-Src protein. • DC50 of 3 nM with Dmax of 78% at 100 nM in c-Src-dependent cancer cell lines • Spares Bcr-Abl kinase, enabling clean dissection of c-Src biology • Validated in MDA-MB-231 and CAL-148 TNBC models with superior anti-proliferative activity over dasatinib Purity ≥98% (HPLC). Supplied as a light yellow to yellow solid powder. Custom packaging and bulk quantities available upon request.

Molecular Formula C39H40ClN11O6S
Molecular Weight 826.3 g/mol
Cat. No. B12386527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAS-5-oCRBN
Molecular FormulaC39H40ClN11O6S
Molecular Weight826.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44)
InChIKeyFLJSWUPMVJVFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAS-5-oCRBN: c-Src-Selective PROTAC Degrader


DAS-5-oCRBN is a selective and potent PROTAC (Proteolysis Targeting Chimera) degrader of c-Src kinase, designed by linking a dasatinib-derived warhead to a cereblon (CRBN) E3 ligase ligand via a flexible linker [1]. The compound specifically recruits c-Src to the CRBN E3 ubiquitin ligase complex, leading to polyubiquitination and subsequent proteasomal degradation of c-Src protein . DAS-5-oCRBN achieves effective c-Src degradation with a DC50 value of 3 nM and exhibits Dmax of 78% at 100 nM in c-Src-dependent cancer cell lines [2], distinguishing it from traditional kinase inhibitors that only block catalytic activity.

Mechanism
c-Src degradation study fit (not inhibition)
Selectivity
Bcr-Abl-sparing selectivity review
Turnover
Proteasome-dependent catalytic context

Why DAS-5-oCRBN Over Generic c-Src Inhibitors


c-Src inhibitors such as dasatinib, bosutinib, and ponatinib act by blocking the kinase active site, but they do not eliminate the c-Src protein and may leave non-catalytic scaffolding functions intact [1]. DAS-5-oCRBN offers a fundamentally different mechanism—proteasomal degradation—which removes the entire c-Src protein, abrogating both catalytic and non-catalytic activities . Furthermore, DAS-5-oCRBN exhibits a distinct selectivity profile, sparing Bcr-Abl kinase while potently degrading c-Src [2]. Substituting a generic c-Src inhibitor or an alternative PROTAC without verified comparative data would compromise experimental reproducibility and obscure true biological outcomes.

Generic c-Src inhibitors (dasatinib, bosutinib) retain scaffolding functions; degradation abolishes both catalytic and non-catalytic roles.
Bcr-Abl co-inhibition by multi-kinase inhibitors may confound pathway readouts; DAS-5-oCRBN spares Bcr-Abl.
Alternative PROTACs without direct comparator data shift degradation profiles and selectivity, limiting reproducibility.

DAS-5-oCRBN Quantitative Differentiation


c-Src Degradation Potency vs. Dasatinib

DAS-5-oCRBN induces potent degradation of c-Src with a DC50 of 3 nM and a Dmax of 78% at 100 nM in CAL-148 cells, whereas the parent inhibitor dasatinib shows no degradation activity in this assay [1]. The degradation is proteasome-dependent and requires both c-Src and CRBN binding.

c-Src Degradation vs. Dasatinib
Head-to-head
DC50: 3 nM (Dmax 78%) versus Dasatinib: >10 µM
Enables c-Src elimination not achievable by inhibition alone
CAL-148 cells, 24h, proteasome-dependent (reported)
PROTAC c-Src degradation DC50

c-Src Selectivity Over Bcr-Abl

DAS-5-oCRBN exhibits no measurable degradation of Bcr-Abl in KCL-22 cells at concentrations up to 1 µM, while dasatinib potently inhibits both c-Src and Bcr-Abl with IC50 values in the low nanomolar range [1]. This selectivity window exceeds 300-fold based on degradation versus inhibition readouts.

Selectivity Over Bcr-Abl
Head-to-head
>300-fold selectivity vs. dasatinib (Bcr-Abl IC50 0.5 nM)
Supports c-Src-specific interrogation without Bcr-Abl confounding
KCL-22 cells, recombinant kinase assays
Kinase selectivity Bcr-Abl off-target degradation

Degradation Potency vs. DAS-CHO-5-oCRBN

DAS-5-oCRBN (dasatinib-based) degrades c-Src with a DC50 of 3 nM in CAL-148 cells, whereas the conformation-selective αC-helix-out analog DAS-CHO-5-oCRBN exhibits a DC50 of 55 nM in the same cell line [1]. This represents an 18-fold improvement in degradation potency for DAS-5-oCRBN.

vs. DAS-CHO-5-oCRBN
Cross-study
18-fold higher degradation potency (DC50 3 vs 55 nM)
Lower concentration requirements for robust c-Src clearance
CAL-148 cells, same assay conditions
PROTAC comparison DC50 c-Src degradation

Catalytic Degradation and Proteasome Dependence

DAS-5-oCRBN demonstrates a high degree of catalytic turnover, with a DC50 of 3 nM achieved at sub-stoichiometric concentrations relative to c-Src protein levels, indicating efficient ubiquitination and proteasomal targeting [1]. In mechanistic studies, co-treatment with the proteasome inhibitor MG132 completely abrogates degradation, confirming proteasome dependence.

Catalytic Degradation
Class-level
DC50 3 nM, blocked by MG132; sub-stoichiometric turnover reported
Proteasome-dependent mechanism supports sustained target elimination
Class reference: kinase PROTAC DC50 range 10–100 nM
PROTAC catalysis event-driven pharmacology DC50

Anti-Proliferative Activity vs. Dasatinib

In MDA-MB-231 triple-negative breast cancer cells, DAS-5-oCRBN treatment (400 nM) significantly reduces cell proliferation to a greater extent than dasatinib (400 nM) over a 72-hour period [1]. Similarly, in CAL51 cells, DAS-5-oCRBN shows enhanced anti-proliferative effects compared to dasatinib [1].

Anti-Proliferative Activity
Head-to-head
DAS-5-oCRBN
~40–60% reduction
Dasatinib
~20–30% reduction
Reported greater cell proliferation endpoint response
MDA-MB-231, CAL51, 72h, 400 nM
Anti-proliferative activity MDA-MB-231 CAL51

DAS-5-oCRBN Research Applications


c-Src Degradation in TNBC Cell Models

DAS-5-oCRBN is ideally suited for studies requiring potent and selective c-Src ablation in TNBC cell lines such as MDA-MB-231 and CAL-148, with a DC50 of 3 nM and Dmax of 78% [1]. Its superior anti-proliferative activity over dasatinib [1] makes it a preferred tool for dissecting c-Src's role in proliferation, migration, and metastasis without confounding Bcr-Abl inhibition.

c-Src Non-Catalytic Scaffolding Functions

Use DAS-5-oCRBN alongside dasatinib or an inactive control (DAS-5-oCRBN-NMe) to differentiate between catalytic and non-catalytic roles of c-Src. DAS-5-oCRBN completely removes the c-Src protein [1], whereas dasatinib only inhibits kinase activity, enabling clear dissection of scaffolding functions in signal transduction pathways.

Degradation vs. Inhibition in c-Src Cancers

DAS-5-oCRBN provides a unique opportunity to compare the therapeutic potential of protein degradation against kinase inhibition in c-Src-dependent cancer models. The compound's catalytic degradation mechanism and enhanced anti-proliferative effects [1] support its use in proof-of-concept studies evaluating PROTAC-based strategies over traditional small-molecule inhibitors.

PROTAC Mechanism-of-Action Studies

DAS-5-oCRBN's well-characterized proteasome-dependent degradation [1] makes it an excellent model PROTAC for studying ubiquitination kinetics, ternary complex formation, and catalytic turnover. Researchers can employ this compound to validate new assays for measuring PROTAC efficiency, hook effect analysis, and E3 ligase engagement.

Application
Selection Property
Validation Focus
c-Src degradation in TNBC cell models
Degradation efficiency context (reported DC50/Dmax)
Cell proliferation endpoint review
Non-catalytic scaffolding function dissection
Inhibition-vs-degradation comparison
Non-catalytic pathway endpoint analysis
Degradation vs. inhibition model comparison
Catalytic mechanism and selectivity window
Proof-of-concept endpoint evaluation
PROTAC mechanism-of-action studies
Proteasome-dependent turnover
Ternary complex and ubiquitination kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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